3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
説明
3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-carbonitrile core linked to a piperazine ring, which is further substituted with a pyrimidine-pyrazole moiety. This structure combines pharmacologically relevant motifs: the pyridine-carbonitrile group enhances binding interactions in kinase inhibitors, the piperazine ring improves solubility and pharmacokinetics, and the pyrimidine-pyrazole system contributes to heteroaromatic stacking and hydrogen bonding .
特性
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-12-14-15(3-1-4-19-14)23-7-9-24(10-8-23)16-11-17(21-13-20-16)25-6-2-5-22-25/h1-6,11,13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESXBIIDVODTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are iNOS and COX-2 proteins . These proteins play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 controls the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have a high binding affinity to the COX-2 active site, exhibiting similar binding interactions as the native ligand celecoxib. This interaction results in the inhibition of NO and PGE2 production, as well as the production of cytokines (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells.
Biochemical Pathways
The compound affects the inflammatory response pathway. When macrophages are stimulated by a pathological injury, they release different pro-inflammatory cytokines like IL-β, IL-6, and TNF-α, and iNOS and COX-2 as inflammatory mediators. By inhibiting iNOS and COX-2, the compound reduces the production of NO and PGE2, thereby reducing inflammation.
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to inhibit NO and PGE2 production, as well as cytokine production, in LPS-induced RAW264.7 macrophage cells. Some compounds showed the highest inhibitory effect on NO production and exhibited high PGE2 inhibition. They also exhibited high cytokines inhibition.
生物活性
The compound 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a notable derivative in the field of medicinal chemistry due to its diverse biological activities. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazolylpyrimidine Core : This involves the reaction of appropriate pyrazole and pyrimidine derivatives under acidic or basic conditions.
- Piperazine Attachment : Subsequent reaction with piperazine derivatives to introduce the piperazinyl group.
- Carbonitrile Functionalization : Finally, the introduction of a cyano group at the 2-position of the pyridine ring.
This synthetic approach allows for modifications that can enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and pyrazole moieties have been shown to inhibit various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that certain derivatives exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Influence : Variations in substituents on the pyrazole and pyrimidine rings significantly affect potency. For example, electron-withdrawing groups tend to enhance activity against specific targets such as kinases .
- Piperazine Modifications : Alterations in the piperazine moiety can modulate binding affinity to biological targets, impacting efficacy and selectivity .
Case Study 1: Anticancer Efficacy
In a preclinical study, a derivative of this compound was tested against human breast cancer cell lines (MCF-7). The results showed an IC50 value of 5 µM, indicating significant cytotoxicity compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both bacteria, demonstrating promising antibacterial properties .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5 µM | |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL | |
| Antimicrobial | Escherichia coli | 8 µg/mL |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity | Observations |
|---|---|---|
| Electron-withdrawing | Increased potency | Enhances binding affinity to targets |
| Alkyl substitutions | Variable effects | Depends on steric hindrance |
| Halogen substitutions | Improved selectivity | Alters pharmacokinetics |
科学的研究の応用
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural components allow it to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazole and pyrimidine have shown promise in targeting AMPK pathways, which are crucial in regulating cellular energy homeostasis and metabolism in cancer cells .
Case Study : A study demonstrated that related compounds exhibited significant inhibition against various cancer cell lines, suggesting that modifications to the pyrazole and pyrimidine moieties can enhance their efficacy .
Neurological Disorders
Research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity.
Data Table: Neuroprotective Effects of Related Compounds
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Compound A | Dopamine D2 | Agonist | |
| Compound B | Serotonin 5HT1A | Antagonist |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. The presence of the pyrazole ring is associated with various antimicrobial activities against bacterial and fungal strains.
Case Study : A recent investigation reported that derivatives of similar structures exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics from this class of compounds .
化学反応の分析
Nucleophilic Substitution at Carbonitrile Group
The electron-deficient carbonitrile group undergoes nucleophilic attack under basic conditions:
Reaction Scheme
Key Observations
-
Reacts with amines (e.g., piperazine derivatives) to form carboxamides at 60–80°C in DMF
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Thiols yield thioamides in the presence of K₂CO₃ (yield: 72–85%)
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Hydrolysis to carboxylic acid requires harsh conditions (6M HCl, reflux)
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| Piperazine | Carboxamide derivative | DMF, 80°C, 12 h | 68 |
| Benzylthiol | Thioamide | K₂CO₃, DMF, RT, 6 h | 82 |
| H₂O | Carboxylic acid | 6M HCl, reflux, 24 h | 45 |
SNAr Reactions on Pyrimidine Ring
The 4-pyrimidinyl piperazine moiety participates in nucleophilic aromatic substitution (SNAr):
Reaction Scheme
Key Findings
-
Chloride at C6 position activates C4 for SNAr with substituted anilines (Pd catalysis)
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Optimized conditions: Pd(OAc)₂/Xantphos, Cs₂CO₃, 100°C (yield: 88–94%)
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Electron-withdrawing groups on pyrimidine enhance reactivity
Cross-Coupling Reactions
The brominated pyridine/pyrimidine derivatives enable catalytic cross-couplings:
a) Suzuki-Miyaura Coupling
b) Sonogashira Coupling
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation/acylation:
Reactions
-
Acylation with chloroformates (e.g., ethyl chloroformate → carbamate)
Pyrazole Ring Modifications
The 1H-pyrazol-1-yl group participates in:
a) Metal Coordination
b) Cycloadditions
Functional Group Transformations
Comparative Reactivity Analysis
Table 2: Reaction Site Preferences
| Position | Reactivity Order | Dominant Reaction Type |
|---|---|---|
| Pyrimidine C4 | High (SNAr > coupling) | Nucleophilic substitution |
| Pyridine C2 | Moderate | Cross-coupling |
| Piperazine N4 | Low (requires deprotection) | Alkylation |
This compound's multifunctional architecture enables diverse synthetic applications in medicinal chemistry, particularly for kinase inhibitor development . Recent studies highlight its utility as a polypharmacological scaffold due to simultaneous engagement of multiple biological targets through tailored derivatization .
類似化合物との比較
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()
- Structure : Features a pyridine-carbonitrile core with a methylpiperazine substituent and phenyl/thiophene groups.
- Synthesis : Prepared via single-crystal X-ray diffraction methods, emphasizing crystallographic stability .
- Applications : Likely explored for anticancer or antimicrobial activity due to thiophene and phenyl hydrophobic domains.
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile ()
- Structure: Contains a pyrano-pyridine-carbonitrile scaffold with morpholine and methylpyrimidine substituents.
- Key Differences : The morpholine group enhances solubility but may reduce binding affinity compared to the pyrazole group in the target compound.
- Molecular Weight : 421.5 g/mol (vs. ~425–430 g/mol estimated for the target compound).
- Synthetic Accessibility : Smiles string indicates modular assembly via piperazine coupling reactions .
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine ()
- Structure : A pyrazolo-pyrimidine derivative lacking the piperazine-pyridine-carbonitrile backbone.
- Key Differences: Limited solubility and rigidity due to the absence of a piperazine linker.
- Bioactivity: Pyrazolo-pyrimidines are known for kinase inhibition (e.g., JAK2/STAT3 pathways), suggesting the target compound’s pyrazole-pyrimidine moiety may confer similar activity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | Bioactivity (Hypothesized) |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₁₉N₉O | ~425–430 | Pyridine-carbonitrile, piperazine, pyrazole-pyrimidine | Moderate (piperazine) | Kinase inhibition, anticancer |
| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | C₂₁H₂₁N₃S | 347.48 | Pyridine-carbonitrile, methylpiperazine, thiophene | Low (hydrophobic groups) | Anticancer, antimicrobial |
| 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | C₂₂H₂₇N₇O₂ | 421.5 | Pyrano-pyridine-carbonitrile, morpholine | High (morpholine) | Kinase inhibition, CNS targeting |
| 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine | C₁₂H₁₂N₆ | 240.27 | Pyrazolo-pyrimidine, tolyl | Low | Kinase inhibition |
準備方法
Cyclocondensation of 1,3-Dicarbonyl Derivatives
Aminopyrazoles react with β-diketones or β-ketoesters under acidic or basic conditions to form pyrazolo[1,5-a]pyrimidines. For example, 5-amino-3-methylpyrazole and diethyl malonate in sodium ethanolate yield dihydroxy-heterocycle intermediates, which are subsequently chlorinated with phosphorus oxychloride. This method achieves yields of 61–89% for chlorinated intermediates.
Halogenation for Functionalization
Chlorination at position 7 of the pyrimidine ring using POCl₃ introduces reactivity for nucleophilic substitution. Morpholine substitution at this position proceeds at room temperature with K₂CO₃, achieving 94% yield. This step is critical for introducing nitrogen-based linkers.
Piperazine-Pyridine Linkage
The piperazine-pyridine moiety is incorporated via nucleophilic aromatic substitution (SNAr) or reductive amination:
SNAr with Chloropyridines
2-Chloropyridine-3-carbonitrile reacts with piperazine derivatives in DMF at 120°C. K₂CO₃ or DIPEA bases facilitate displacement, with yields of 70–85% reported for similar systems. Steric hindrance from the cyano group necessitates prolonged reaction times (24–48 h).
Reductive Amination
Ketone intermediates (e.g., 4-acetylpiperazine) react with pyridine amines under H₂/Pd-C or NaBH₃CN. This method offers regioselectivity but lower yields (50–65%) due to competing over-reduction.
Final Assembly and Optimization
Sequential Coupling Approach
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Pyrimidine-piperazine coupling : Chloropyrimidine intermediates react with piperazine-pyridine derivatives in DMF/K₂CO₃ (80°C, 12 h).
-
Pyrazole incorporation : Suzuki coupling with pyrazole-boronic acid completes the structure.
Typical Reaction Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperazine, DMF, K₂CO₃ | 80 | 12 | 78 |
| 2 | Pyrazole-B(OH)₂, Pd(PPh₃)₄ | 100 | 24 | 61 |
One-Pot Methodology
Combining SNAr and Suzuki coupling in a single vessel reduces purification steps. Using Pd(OAc)₂/XPhos and K₃PO₄ in toluene/H₂O, yields reach 52%.
Purification and Characterization
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Chromatography : Silica gel (EtOAc/hexane) removes unreacted starting materials.
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Crystallization : Methanol/water recrystallization enhances purity (>98% by HPLC).
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Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks:
Challenges and Innovations
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Regioselectivity : Competing substitution at pyrimidine C-2 and C-4 positions necessitates directing groups (e.g., morpholine).
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Catalyst Loading : Pd-based systems require optimization (1–5 mol%) to minimize costs.
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Green Chemistry : Recent efforts employ microwave irradiation, reducing reaction times by 50% .
Q & A
Q. What are the key synthetic routes for 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile, and how is purity ensured during synthesis?
The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution to attach the pyrazole-pyrimidine moiety to the piperazine core, followed by cyanide introduction at the pyridine position. Critical steps include optimizing reaction conditions (e.g., solvent choice, temperature, catalysts) to avoid side products. Purity is validated using High Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. For example, highlights the use of NMR to monitor intermediate formation, while details purification via flash chromatography to achieve >95% purity .
Q. What structural motifs in this compound influence its reactivity and interaction potential?
The molecule contains three key motifs:
- A pyrimidine ring with a pyrazole substituent, which enhances hydrogen bonding and π-π stacking with biological targets.
- A piperazine linker that provides conformational flexibility, enabling interactions with hydrophobic pockets.
- A pyridine-2-carbonitrile group that contributes to electronic effects and metabolic stability. These features are critical for its role in kinase inhibition or receptor binding, as seen in structurally analogous compounds () .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s binding affinity and specificity for biological targets?
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify binding kinetics (e.g., Kd, ΔG). For cellular targets, fluorescence polarization assays or radioligand binding studies (e.g., using <sup>3</sup>H-labeled analogs) provide specificity data. emphasizes coupling these assays with molecular docking simulations to map binding sites, while recommends cross-validating results with mutagenesis studies to identify critical residues .
Q. How should contradictory data on biological activity between this compound and its structural analogs be analyzed?
Contradictions often arise from subtle structural differences (e.g., substituent electronegativity, steric effects). A systematic approach includes:
- Comparative Structure-Activity Relationship (SAR) analysis : Tabulate analogs’ substituents and activities (e.g., ’s table comparing pyridazine vs. pyrimidine derivatives).
- Free-energy perturbation (FEP) calculations : Predict the impact of structural changes on binding energetics.
- Pharmacokinetic profiling : Assess differences in bioavailability or metabolic stability () .
Q. What strategies optimize reaction conditions for large-scale synthesis while maintaining yield and purity?
Use Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). advocates for response surface modeling to identify optimal conditions. For example, a central composite design could reduce the number of trials by 40% while achieving >85% yield () .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
In silico tools like Molecular Dynamics (MD) simulations and CYP450 isoform docking (e.g., using AutoDock Vina) predict metabolic hotspots and off-target binding. highlights ICReDD’s quantum chemical path-search methods to simulate reaction intermediates, while uses machine learning models trained on kinase-inhibitor datasets to prioritize high-specificity derivatives .
Q. What kinetic studies are essential to elucidate the compound’s mechanism of action in enzymatic assays?
Perform stopped-flow kinetics to measure initial reaction rates under varying substrate concentrations. Use Michaelis-Menten analysis to derive Km and kcat. For irreversible inhibitors, time-dependent inactivation assays (e.g., pre-incubation with NADPH for CYP450 interactions) are critical. provides protocols for monitoring reaction progress via TLC and HPLC .
Q. How can multivariate analysis resolve complex structure-activity relationships in derivative libraries?
Apply Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints. demonstrates this approach in optimizing TiO2 photocatalysts, while uses hierarchical clustering to group analogs by activity profiles .
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